molecular formula C15H18N2O4S B12801454 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine CAS No. 125056-57-7

1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine

Cat. No.: B12801454
CAS No.: 125056-57-7
M. Wt: 322.4 g/mol
InChI Key: ANRIBZPUUPZZFN-UHFFFAOYSA-N
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Description

1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine is a synthetic thymine derivative and small molecule research compound with significant interest in antiviral research and organic chemistry studies. This chemical is a structural analog of compounds like 1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine (HEPT) , which belongs to a class of pyrimidone derivatives known for their biological activity. The compound features a thymine base substituted at the 1-position with a (2-hydroxyethoxy)methyl group and at the 6-position with a (2-methylphenyl)thio group, giving it distinctive chemical and pharmacological properties. With a molecular formula of C₁₅H₁₈N₂O₄S and molecular weight of approximately 322.38 g/mol, this compound is provided as a high-purity solid for research applications. Researchers utilize this compound primarily as a reference standard in virology studies, particularly for investigating non-nucleoside reverse transcriptase inhibition mechanisms . The compound's core structure is known to interact with viral polymerase proteins, potentially inhibiting viral replication processes . Additional research applications include its use as a building block in medicinal chemistry for developing novel therapeutic agents, studying structure-activity relationships in nucleoside analogs, and investigating drug resistance mechanisms in viral pathogens. Chemical properties of interest to researchers include the hydrogen-bonding capacity of the pyrimidine-2,4-dione system, the electron-donating characteristics of the phenylthioether moiety, and the hydrophilicity contributed by the hydroxyethoxy side chain. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to use and handle the material using appropriate personal protective equipment in a controlled laboratory environment.

Properties

CAS No.

125056-57-7

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-5-methyl-6-(2-methylphenyl)sulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C15H18N2O4S/c1-10-5-3-4-6-12(10)22-14-11(2)13(19)16-15(20)17(14)9-21-8-7-18/h3-6,18H,7-9H2,1-2H3,(H,16,19,20)

InChI Key

ANRIBZPUUPZZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC2=C(C(=O)NC(=O)N2COCCO)C

Origin of Product

United States

Preparation Methods

Protection and Lithiation

  • The starting material is often 1-[[2-(tert-butyldimethylsiloxy)ethoxy]methyl]thymine , where the hydroxyethoxy group is protected as a TBDMS ether to prevent unwanted reactions.
  • Lithiation at the C-6 position is achieved using strong bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at low temperatures (-78 °C), generating a nucleophilic site for substitution.

Introduction of the 2-Methylphenylthio Group

  • The lithiated intermediate reacts with diaryl disulfides or aryl thiols to introduce the 2-methylphenylthio substituent at C-6.
  • For example, reaction with 2-methylphenyl disulfide or 2-methylthiophenol under controlled conditions yields the desired arylthio substitution.
  • This step is critical for antiviral activity, as substitution at the meta or ortho positions on the phenyl ring influences biological potency.

Introduction of the (2-Hydroxyethoxy)methyl Group at N-1

  • The N-1 position is alkylated with 2-(tert-butyldimethylsiloxy)ethoxymethyl chloride or similar reagents to install the protected hydroxyethoxy methyl group.
  • This alkylation is typically performed under basic conditions (e.g., potassium carbonate in DMF) to ensure selective N-alkylation without affecting other sites.

Deprotection and Purification

  • After substitution, the TBDMS protecting groups are removed using mild acidic conditions or fluoride sources such as tetrabutylammonium fluoride (TBAF) .
  • The crude product is purified by chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure 1-((2-hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine.
  • Crystallization is often challenging due to the compound’s structural properties, so chromatographic purification is preferred.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Protection of hydroxyethoxy TBDMS-Cl, imidazole, DMF, room temperature Protects hydroxyl groups for lithiation
Lithiation at C-6 LDA or LTMP, THF, -78 °C Generates nucleophile for substitution
Arylation at C-6 2-methylphenyl disulfide or thiol, THF Introduces 2-methylphenylthio group
N-1 Alkylation 2-(TBDMS-ethoxy)methyl chloride, K2CO3, DMF Installs protected hydroxyethoxy methyl
Deprotection TBAF, THF, room temperature Removes TBDMS protecting groups
Purification Silica gel chromatography Isolates pure compound

Research Findings on Preparation

  • Substitution at the C-6 position with methyl-substituted phenylthio groups enhances antiviral activity, with meta and ortho methyl groups showing improved potency compared to unsubstituted phenylthio analogs.
  • The use of TBDMS protection is essential to achieve selective lithiation and substitution without side reactions.
  • The lithiation-substitution sequence is highly sensitive to temperature and reagent stoichiometry; low temperatures (-78 °C) and freshly prepared LDA or LTMP bases improve yields and selectivity.
  • Purification challenges arise due to the compound’s tendency to form amorphous solids; chromatographic methods are preferred over crystallization.
  • Continuous flow synthesis techniques have been explored to improve scalability and reproducibility in industrial settings, optimizing reaction times and minimizing side products.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose/Outcome Challenges/Notes
Hydroxyethoxy group protection TBDMS-Cl, imidazole, DMF Protect hydroxyl for lithiation Essential for selective lithiation
C-6 Lithiation LDA or LTMP, THF, -78 °C Generate nucleophile at C-6 Requires strict temperature control
C-6 Arylation 2-methylphenyl disulfide/thiol, THF Introduce 2-methylphenylthio group Substituent position affects activity
N-1 Alkylation 2-(TBDMS-ethoxy)methyl chloride, K2CO3, DMF Install hydroxyethoxy methyl group Selectivity critical
Deprotection TBAF, THF Remove TBDMS groups Mild conditions to avoid degradation
Purification Silica gel chromatography Isolate pure compound Crystallization difficult

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyethoxy group, potentially leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can affect the methylphenylthio group, possibly converting it to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethoxy or methylphenylthio groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antiviral Activity

Research indicates that 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine exhibits notable antiviral properties. Its structural similarity to nucleoside analogs suggests interactions with viral replication mechanisms. Key findings include:

  • Inhibition of Viral DNA Polymerase : The compound has been shown to inhibit viral DNA polymerase, a critical enzyme for viral replication, positioning it as a candidate for antiviral therapies against various viruses, including HIV .
  • Mechanism of Action : It is believed that the hydroxyethoxy group enhances binding affinity to viral targets, leading to effective inhibition of viral replication pathways.

Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and interference with cellular signaling pathways. Notable points include:

  • Induction of Apoptosis : The compound has been observed to activate caspases, which are crucial for the apoptotic process in cancer cells .
  • Selectivity Towards Cancer Cells : In vitro tests have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .

Case Study 1: Antiviral Efficacy

A study published in relevant journals examined the antiviral efficacy of HEPT against HIV strains, demonstrating significant inhibition of viral replication at low micromolar concentrations. The research highlighted the compound's potential as a therapeutic agent in HIV treatment regimens .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects on various cancer cell lines. Results indicated that HEPT exhibited IC50 values in the low micromolar range, suggesting its potential development into effective anticancer therapies .

Mechanism of Action

The mechanism by which 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxyethoxy and methylphenylthio groups can form specific interactions with these targets, influencing their activity and function. This can lead to various biological effects, including inhibition of viral replication or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar HEPT Derivatives

Substituent Effects on the C-6 Phenylthio Ring

The anti-HIV-1 activity of HEPT derivatives is highly sensitive to substitutions on the C-6 phenylthio ring:

  • Parent HEPT (unsubstituted phenylthio): EC₅₀ = 1.2 µM .
  • 3,5-Dimethyl substitution (meta) : Derivatives like 6-[(3,5-dimethylphenyl)thio]-HEPT (Compound 28) show significantly enhanced potency (EC₅₀ = 0.26 µM) due to optimized hydrophobic interactions with the RT pocket .
  • Benzyl or bulky substituents: Substitutions such as benzyloxy-methyl at the N-1 position (e.g., Compound 31) achieve nanomolar activity (EC₅₀ = 0.088 µM) by enhancing lipophilicity and RT binding affinity .

Table 1: Anti-HIV-1 Activity of Selected HEPT Derivatives

Compound C-6 Substituent C-5 Substituent EC₅₀ (µM) Source
HEPT (parent) Phenylthio Methyl 1.2
2′-MethylHEPT 2-Methylphenylthio Methyl N/A*
Compound 28 3,5-Dimethylphenylthio Methyl 0.26
Compound 31 Phenylthio Benzyloxy-methyl 0.088
Cyclopropyl-HEPT (2023) 3,5-Dimethylphenylthio Cyclopropyl 0.015†
Modifications at the C-5 Position

Substitutions at the C-5 methyl group of thymine further modulate potency:

  • Ethyl or isopropyl groups: Derivatives like 5-ethyl-HEPT (Compound 51) and 5-isopropyl-HEPT (Compound 52) exhibit EC₅₀ values in the nanomolar range (e.g., 0.03–0.05 µM) due to enhanced van der Waals interactions with RT .
  • Cyclopropyl groups : Recent studies (2023) demonstrate that cyclopropyl substitution at C-5 (e.g., Cyclopropyl-HEPTs) improves both potency (EC₅₀ ~15 nM) and resistance profiles by restricting conformational flexibility .
Resistance Profiles

Resistance mutations in HIV-1 RT vary significantly across HEPT analogs:

  • 2′-MethylHEPT: Limited data, but ortho-substituted derivatives may select for mutations like Tyr181Cys or Val106Ala, as seen in related HEPT analogs .
  • 3,5-Dimethyl-HEPT : Retains activity against mutants like Tyr188His (common in parent HEPT resistance) due to optimized steric bulk .
  • Benzyloxy-methyl derivatives : Exhibit cross-resistance with TIBO and nevirapine, highlighting the need for structural diversification .
Structural and Conformational Insights
  • Parent HEPT : Ab initio studies reveal restricted rotation around the C-S bond, favoring a conformation that aligns with RT’s hydrophobic pocket .
  • 2-Methyl substitution : The ortho-methyl group may disrupt this alignment, reducing activity compared to meta-substituted analogs .
  • QSAR modeling : Quantitative structure-activity relationship (QSAR) analyses confirm that electron-donating groups at the C-6 meta position and lipophilic C-5 substituents maximize anti-HIV-1 activity .

Biological Activity

1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This compound is structurally related to nucleoside analogs, which are known for their ability to interfere with viral replication and induce apoptosis in cancer cells. The unique combination of hydroxyethoxy and methylphenylthio groups enhances its solubility and binding affinity to biological targets.

Chemical Structure and Properties

  • Molecular Formula : C15H18N2O4S
  • Molecular Weight : Approximately 322.4 g/mol
  • Structural Features :
    • Pyrimidine ring
    • Hydroxyethoxy group enhances solubility
    • Methylphenylthio group affects reactivity and binding properties

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Viral DNA Polymerase : The compound shows significant potential as an antiviral agent by inhibiting viral DNA polymerase, a critical enzyme for viral replication .
  • Induction of Apoptosis : It may activate caspases and interfere with cellular signaling pathways, leading to apoptosis in cancer cells .

Antiviral Activity

1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine has been evaluated for its antiviral properties, particularly against HIV-1. Research indicates that structural modifications can enhance its efficacy:

  • Structure-Activity Relationship (SAR) : Substitutions at the C-6 phenyl ring significantly affect anti-HIV activity. For example, introducing methyl groups at the meta position improved the original activity of related compounds .
CompoundEC50 (µM)Comments
6-[(3,5-Dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]thymine0.26Enhanced activity due to methyl substitutions
5-Ethyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil0.11Significant improvement in anti-HIV activity

Anticancer Activity

Preliminary studies suggest potential anticancer effects through apoptosis induction:

  • Caspase Activation : The compound may activate caspases, which are crucial for the apoptotic process. This mechanism could be exploited for developing novel cancer therapies .

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

  • In vitro Studies : In cell lines infected with HIV, derivatives of this compound demonstrated nanomolar efficacy in inhibiting viral replication.
  • Cytotoxicity Assays : Evaluations on cancer cell lines showed that the compound induced apoptosis at concentrations that did not significantly affect normal cells, indicating a favorable therapeutic index.

Synthesis Methods

The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine involves several key steps:

  • Starting Materials : Thymine is used as the base molecule.
  • Hydroxyethoxy Group Addition : Achieved through reaction with ethylene glycol under acidic conditions.
  • Methylphenylthio Group Addition : Introduced via thiolation with 2-methylthiophenol using a suitable catalyst.

Q & A

Q. What synthetic strategies are recommended for preparing 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution and protection-deprotection steps. For example:

Thymine Functionalization : Introduce the 2-hydroxyethoxymethyl group via alkylation under anhydrous conditions using a base like NaH in DMF.

Thiolation : React the intermediate with 2-methylthiophenol in the presence of a coupling agent (e.g., EDCI/HOBt) to form the thioether linkage.

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in a 1:1 acetic acid/water mixture to achieve >95% purity .
Key Considerations : Monitor reaction progress via TLC and confirm final structure using 1H^{1}\text{H}-NMR and LC-MS.

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

  • Structural Confirmation :
    • 1H^{1}\text{H}-/13C^{13}\text{C}-NMR to verify substituent positions and stereochemistry.
    • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Physicochemical Properties :
    • HPLC with UV detection (λ = 254 nm) to assess purity.
    • Differential scanning calorimetry (DSC) for melting point determination.
    • LogP measurements via shake-flask method to evaluate hydrophobicity .
      Data Interpretation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C.
    • Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze via HPLC to quantify degradation products.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions.
    Contradiction Management : If stability data conflicts with computational predictions (e.g., molecular dynamics simulations), repeat experiments under inert atmospheres to rule out oxidation .

Advanced Research Questions

Q. What experimental frameworks are suitable for studying this compound’s environmental fate and ecotoxicological impacts?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL:

Lab-Scale Studies :

  • Measure hydrolysis rates (OECD 111 guidelines) and photodegradation under simulated sunlight.
  • Use LC-MS/MS to identify transformation products.

Ecotoxicology :

  • Conduct acute toxicity assays (e.g., Daphnia magna LC50_{50}) and chronic exposure studies (OECD 211).
  • Apply metabolomics to assess cellular stress responses in model organisms .
    Data Integration : Compare results with QSAR models to predict bioaccumulation potential.

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Root-Cause Analysis :
    • Validate assay conditions (e.g., cell line authenticity, solvent controls).
    • Replicate experiments using standardized protocols (e.g., IUPAC guidelines for dose-response curves).
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity. If discrepancies persist, conduct orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) to confirm mechanisms .

Q. What computational methods are effective for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina. Prioritize targets with binding energies ≤ -7 kcal/mol.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics.
  • Validation : Correlate computational findings with experimental IC50_{50} values. If mismatched, refine force fields or consider allosteric binding modes .

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification : Systematically vary substituents (e.g., replace 2-methylphenyl with halogenated analogs) using parallel synthesis.
  • Data Collection :
    • Measure IC50_{50} values against target enzymes (e.g., thymidine phosphorylase).
    • Compute electronic descriptors (HOMO/LUMO, polar surface area) via Gaussian.
  • Multivariate Analysis : Apply partial least squares (PLS) regression to identify critical SAR drivers .

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